![molecular formula C17H19NOS2 B5854965 3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide
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Overview
Description
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thioamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Mechanism of Action
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide's mechanism of action involves its ability to interact with specific biological targets, leading to changes in cellular signaling pathways and physiological processes. The compound has been shown to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to activate certain receptors, including the GABA-A receptor.
Biochemical and Physiological Effects
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide has been shown to exhibit a variety of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. The compound has also been shown to have neuroprotective effects, potentially making it a valuable tool for investigating the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide's versatility and ability to interact with a variety of biological targets make it a valuable tool for investigating a wide range of biological processes. However, the compound's potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Future Directions
Future research on 3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide could focus on further elucidating its mechanisms of action and identifying additional biological targets. The compound could also be used in the development of new therapeutic agents for the treatment of neurological and psychiatric disorders. Additionally, the synthesis and modification of 3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide derivatives could lead to the development of compounds with improved pharmacological properties and reduced toxicity.
Synthesis Methods
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide can be synthesized using a variety of methods, including the reaction of 4-methylthiobenzaldehyde with 3-methylthiophenylpropanoic acid in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of thionyl chloride and thioamides to produce the desired compound.
Scientific Research Applications
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide has been widely used in scientific research due to its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-6-8-15(9-7-13)21-11-10-17(19)18-14-4-3-5-16(12-14)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNSAILMFHKQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]propanamide |
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